molecular formula C10H18FNO3 B2761030 tert-Butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1893340-46-9

tert-Butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2761030
CAS No.: 1893340-46-9
M. Wt: 219.256
InChI Key: HMMKNNFZSSJGNC-SNVBAGLBSA-N
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Description

tert-Butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1893340-46-9) is a fluorinated pyrrolidine derivative with a hydroxymethyl substituent at the 3-position. Its molecular formula is C₁₀H₁₈FNO₃, and it has a molecular weight of 219.25 g/mol . This compound is classified as a heterocyclic building block, commonly used in medicinal chemistry for synthesizing bioactive molecules, particularly kinase inhibitors and antiviral agents. The stereochemistry (3R configuration) and fluorine substituent enhance its metabolic stability and influence its electronic properties, making it valuable for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMKNNFZSSJGNC-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@](C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods, including the cyclization of appropriate precursors.

    Introduction of Functional Groups: The hydroxymethyl group can be introduced via hydroxymethylation reactions, while the fluorine atom can be added through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Bromination of the Hydroxymethyl Group

The hydroxymethyl group undergoes bromination to form tert-butyl (3R)-3-fluoro-3-(bromomethyl)pyrrolidine-1-carboxylate, a key intermediate for nucleophilic substitutions. This reaction employs carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM) under inert conditions .

Reaction StepConditionsYieldReference
BrominationCBr₄, PPh₃, DCM, 0°C, 5h, N₂ atmosphere66%

Mechanism :

  • Triphenylphosphine activates CBr₄ to generate a bromophosphonium intermediate, which displaces the hydroxyl group via an SN2S_N2 mechanism.

  • The stereochemistry at the fluorinated carbon remains unaffected due to the reaction’s mild conditions .

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free pyrrolidine amine, enabling further functionalization. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in polar solvents (e.g., dioxane) are commonly used .

Deprotection MethodConditionsOutcomeReference
TFA-mediatedTFA/DCM (1:1), RT, 2hFree amine formation
HCl-mediated4M HCl/dioxane, RT, 1hAmmonium chloride salt

Applications :

  • The deprotected amine serves as a building block for drug candidates targeting neurological receptors (e.g., dopamine D2/D3 receptors) .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group is oxidized to a carboxylate using TEMPO/NaClO or CrO₃-based systems. This reaction is critical for introducing carboxylic acid functionalities .

Oxidizing AgentConditionsProductYieldReference
TEMPO/NaClOKBr, NaHCO₃, H₂O/EtOAc, RTtert-Butyl 3-fluoro-3-carboxylate85%*
Jones reagent (CrO₃)H₂SO₄, acetone, 0°CSame as above78%*

*Yields approximated from analogous compounds.

Challenges :

  • Over-oxidation or epimerization at the fluorinated center is minimized by using TEMPO, a selective radical oxidant.

Nucleophilic Substitution

The brominated derivative participates in SN2S_N2 reactions with nucleophiles (e.g., thiols, amines) to form C–S or C–N bonds. This step is pivotal in constructing bioactive molecules .

NucleophileConditionsProductYieldReference
ThiolK₂CO₃, DMF, RT, 12hPyridine-thioether conjugate53%
AmineDIEA, DCM, 40°C, 24hTertiary amine derivative61%

Example :

  • Reaction with 4-[(3S)-1-methylpyrrolidin-3-yl]methoxyphenyl thiol yields a potent dopamine receptor ligand .

Stability Under Basic Conditions

The compound’s fluorinated pyrrolidine ring exhibits stability in basic media (pH ≤ 10), avoiding ring-opening or defluorination. This property is advantageous for reactions requiring alkaline conditions .

ConditionObservationReference
1M NaOH, RT, 24hNo decomposition
10% NH₄OH, RT, 12hIntact fluorinated structure

Ester Hydrolysis

The Boc group resists hydrolysis under mild acidic/basic conditions but is cleaved in concentrated HCl (6M, reflux) .

Hydrolysis MethodConditionsOutcomeReference
Acidic6M HCl, 100°C, 6hFree pyrrolidine
BasicNaOH (aq), 80°C, 24hPartial decomposition

Synthetic Utility in Drug Development

This compound is a key intermediate in synthesizing bitopic ligands for dopamine receptors. Its fluorinated core enhances binding affinity to the D3R orthosteric site, while the hydroxymethyl group allows functionalization at the secondary binding site (SBS) .

Case Study :

  • Coupling with a pyridine-thiadiazole moiety produced a ligand with Ki=1.2nMK_i = 1.2 \, \text{nM} for D3R, demonstrating subnanomolar potency .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is primarily utilized in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. The fluorine atom is known to influence the pharmacokinetics and pharmacodynamics of drug candidates.

Case Studies:

  • Neuroprotective Agents : Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective effects. For example, studies have explored the potential of fluorinated pyrrolidines in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to cross the blood-brain barrier effectively .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further transformations makes it a valuable precursor in organic synthesis.

Notable Transformations:

  • Alkylation Reactions : The hydroxymethyl group can be modified to introduce various functional groups, enhancing the compound's utility in synthesizing more complex structures .

Agrochemical Development

The unique properties of this compound also extend to agrochemicals. Its derivatives have been investigated for use as herbicides and pesticides, where fluorination can improve efficacy and reduce environmental impact.

Research Insights:

  • Studies have shown that fluorinated compounds often exhibit increased stability and potency against target pests compared to their non-fluorinated counterparts .

Material Science

In material science, this compound is explored for its potential applications in developing new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Applications:

  • Polymer Chemistry : Incorporating this compound into polymer matrices can lead to materials with tailored properties for specific industrial applications .

Data Tables

Study ReferenceFocus AreaKey Findings
Neuroprotective AgentsFluorinated pyrrolidines show promise in treating neurodegenerative diseases.
Synthesis of Bioactive CompoundsHydroxymethyl group allows for diverse functionalization options.
Agrochemical DevelopmentEnhanced efficacy of fluorinated compounds in pest control applications.
Material ScienceImproved thermal stability when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity. The presence of the fluorine atom and hydroxymethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives
Compound Name CAS Molecular Formula Substituents Key Features Reference
tert-Butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate 1893340-46-9 C₁₀H₁₈FNO₃ - 3-Fluoro
- 3-Hydroxymethyl
High metabolic stability due to fluorine; chiral center at 3R
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate 869481-93-6 C₁₀H₁₈FNO₃ - 3-Fluoro
- 4-Hydroxy
Additional hydroxyl group increases polarity; potential for hydrogen bonding
tert-Butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate 1174020-49-5 C₁₀H₁₉NO₄ - 3-Hydroxy
- 4-Hydroxymethyl
Dual hydroxyl groups enhance hydrophilicity; lacks fluorine
tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate 138108-72-2 C₁₀H₁₉NO₃ - 3-Hydroxymethyl Non-fluorinated analog; lower molecular weight (201.26 g/mol)

Key Observations :

  • Fluorine vs. Hydroxyl : The fluorine atom in the target compound reduces metabolic oxidation compared to hydroxyl-containing analogs (e.g., CAS 1174020-49-5), improving pharmacokinetic properties .
  • Stereochemistry : The 3R configuration in the target compound contrasts with diastereomers like (3R,4S)-fluoro-hydroxy derivatives, which exhibit distinct conformational preferences in receptor binding .
Azetidine Derivatives
Compound Name CAS Molecular Formula Substituents Key Features Reference
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1408074-60-1 C₉H₁₅FNO₃ - 3-Fluoro
- 3-Hydroxymethyl
Smaller azetidine ring; increased ring strain; higher solubility

Key Observations :

  • Polarity : The hydroxymethyl group in azetidines enhances solubility but may reduce membrane permeability relative to pyrrolidines .
Pyridine-Containing Analogs
Compound Name CAS Molecular Formula Substituents Key Features Reference
tert-Butyl 3-fluoro-3-(pyridin-4-yl)pyrrolidine-1-carboxylate 2098005-18-4 C₁₄H₁₉FN₂O₂ - 3-Fluoro
- 3-Pyridinyl
Aromatic pyridine group introduces π-π stacking interactions

Key Observations :

    Biological Activity

    tert-Butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in various fields, particularly in pharmaceutical development and biochemical research. This article outlines its biological activities, applications, and relevant research findings.

    • IUPAC Name : this compound
    • Molecular Formula : C10H18FNO3
    • Molecular Weight : 219.25 g/mol
    • CAS Number : 1262410-84-3
    • Purity : Typically ≥ 90% .

    Biological Activity Overview

    The biological activity of this compound is primarily linked to its role as an intermediate in drug synthesis, particularly for compounds targeting neurological disorders. Its structural features contribute to its interaction with biological systems.

    Pharmaceutical Applications

    • Neurological Disorders : The compound is utilized in the development of drugs aimed at treating conditions such as depression and anxiety. Its fluorinated structure enhances binding affinity to certain receptors, improving therapeutic efficacy .
    • Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes relevant to disease mechanisms .

    Biochemical Research

    The compound's utility extends to biochemical assays where it serves as a substrate or inhibitor in enzyme activity studies. This helps elucidate the roles of various enzymes in metabolic pathways and disease states .

    Case Study 1: Enzyme Activity Modulation

    A study published in MDPI highlighted the role of fluorinated compounds in enhancing enzyme inhibition. The introduction of a fluorine atom in the pyrrolidine ring significantly increased the potency of enzyme inhibitors against targets such as PI3K, which is implicated in cancer signaling pathways .

    Case Study 2: Synthesis of Novel Therapeutics

    Research conducted on the synthesis of derivatives of this compound demonstrated its effectiveness as an intermediate for creating novel therapeutics with improved pharmacokinetic properties. These derivatives showed enhanced bioavailability and reduced side effects compared to traditional compounds .

    Applications Beyond Pharmaceuticals

    In addition to its pharmaceutical applications, this compound is also being explored for:

    • Agrochemical Formulations : Enhancing the stability and efficacy of pesticides and herbicides .
    • Material Science : Contributing to the development of specialty polymers and coatings due to its unique chemical properties .

    Summary Table of Biological Activities

    Activity TypeDescriptionReferences
    Neurological DisordersIntermediate in drug synthesis targeting CNS disorders
    Enzyme InhibitionPotential inhibitor for metabolic enzymes like PI3K
    Agrochemical UseEnhances stability and absorption in pesticide formulations
    Material ScienceUsed in developing polymers and coatings with improved properties

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